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Compound of Interest

Compound Name: GMQ

Cat. No.: B1211517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Guanidine-4-methylquinazoline (GMQ) and

amiloride as inhibitors of Acid-Sensing Ion Channels (ASICs), supported by experimental data.

ASICs are neuronal ion channels activated by extracellular acidification and are implicated in

various neurological disorders, including pain, ischemic stroke, and anxiety.[1] Understanding

the pharmacological nuances of their inhibitors is crucial for advancing research and

therapeutic development.

Performance Comparison at a Glance
Both GMQ and amiloride modulate ASIC activity, but through distinct mechanisms and with

different potencies and specificities. Amiloride is a well-established, non-selective pore blocker

of most ASIC subtypes, while GMQ acts as a complex allosteric modulator, capable of both

activating and inhibiting ASIC channels depending on the subtype and concentration.

Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) and other

quantitative measures of GMQ and amiloride on various ASIC subtypes. It is important to note

that experimental conditions can influence these values.

Table 1: Inhibitory Profile of 2-Guanidine-4-methylquinazoline (GMQ) on ASIC Subtypes
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ASIC
Subtype

Action IC50 / EC50 Cell Type Notes Reference

ASIC1a
Pore Block

(High Conc.)
3.24 mM CHO Cells

At lower

concentration

s, GMQ shifts

the pH

dependence

of activation

to more

acidic pH.

[1]

ASIC1b
Pore Block

(High Conc.)
1.52 mM CHO Cells

Substantially

inhibited by 1

mM GMQ.

[1]

ASIC3
Pore Block

(High Conc.)
6.74 mM CHO Cells

Activates

ASIC3 at

physiological

pH (pH 7.4)

with an EC50

of 1.83 mM.

[1]

Table 2: Inhibitory Profile of Amiloride on ASIC Subtypes
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ASIC Subtype IC50 Cell Type Notes Reference

ASIC1a 3-30 µM Various
Non-selective

inhibitor.
[2]

ASIC1a 13.50 µM CHO Cells - [3]

ASIC1a 1.7 µM tsA-201 cells - [2]

ASIC3 18.6 µM CHO Cells

Can

paradoxically

potentiate

sustained

currents at

neutral pH.

[4]

ASIC3 2.7 µM
Rat DRG

neurons
- [2]

Mechanisms of Action
The fundamental difference between GMQ and amiloride lies in their interaction with the ASIC

channel.

Amiloride acts as a direct pore blocker.[4] Its positively charged guanidinium group is thought to

enter the external vestibule of the channel pore, physically occluding the passage of ions.[5]

This blocking action is voltage-dependent, meaning its efficacy is influenced by the membrane

potential.[2][6]

2-Guanidine-4-methylquinazoline (GMQ) exhibits a more complex, dual mechanism. At high

concentrations (in the millimolar range), it can act as a pore blocker, similar to amiloride.[1]

However, its more distinct action at lower concentrations is as an allosteric modulator.[7][8] It

binds to a site on the channel protein distinct from the pore, influencing the channel's gating

properties.[1] This can lead to subtype-specific effects, such as the activation of ASIC3 at

physiological pH and shifts in the pH sensitivity of other ASIC subtypes.[1]

Signaling and Mechanistic Pathways
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The following diagrams illustrate the proposed mechanisms of action for amiloride and GMQ on

ASIC channels.

Amiloride: Pore Blockade

Amiloride ASIC Channel PoreEnters Pore Vestibule Ion Flow (Na+)Allows

Blocked Pore
Becomes Prevents

GMQ: Dual Mechanism

Allosteric Modulation (Low Conc.)

Pore Blockade (High Conc.)

GMQ Allosteric SiteBinds to Channel Gating (pH sensitivity)Modulates

GMQ ASIC Channel PoreEnters Pore Blocked Pore
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1211517?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

